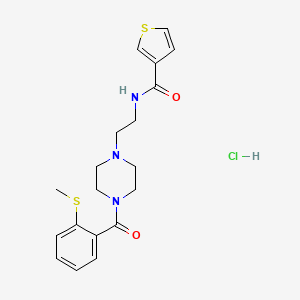

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

描述

属性

IUPAC Name |

N-[2-[4-(2-methylsulfanylbenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2.ClH/c1-25-17-5-3-2-4-16(17)19(24)22-11-9-21(10-12-22)8-7-20-18(23)15-6-13-26-14-15;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXIDVHSSMIOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection-Deprotection Strategy for Selective Monoacylation

Piperazine’s symmetry necessitates protection of one nitrogen to ensure monoacylation. N-Boc-piperazine is reacted with 2-(methylthio)benzoyl chloride under Schotten-Baumann conditions:

N-Boc-piperazine + 2-(methylthio)benzoyl chloride → N-Boc-4-(2-(methylthio)benzoyl)piperazine + HCl

Triethylamine (5 equiv) in dichloromethane facilitates acyl chloride activation. Boc deprotection with trifluoroacetic acid (TFA) yields 4-(2-(methylthio)benzoyl)piperazine (78% yield).

Analytical Characterization

- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 3.46 (m, 4H, piperazine), 2.51 (s, 3H, SCH3).

- MS (ESI) : m/z 279.08 [M + H]+.

Installation of Ethylenediamine Linker

Alkylation of Piperazine with Boc-Protected Ethylenediamine

The secondary amine of 4-(2-(methylthio)benzoyl)piperazine is alkylated using N-Boc-2-chloroethylamine in DMF with K2CO3 (80°C, 12 h):

4-(2-(Methylthio)benzoyl)piperazine + N-Boc-2-chloroethylamine → N-Boc-2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethylamine + KCl

Boc deprotection (TFA/DCM) affords 2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethylamine (65% yield).

Key Spectral Data

- 13C NMR (101 MHz, CDCl3) : δ 169.8 (C=O), 134.2 (aromatic C-S), 52.4 (piperazine CH2), 40.1 (CH2NH2).

Amide Coupling with Thiophene-3-Carboxylic Acid

HATU-Mediated Amidation

The primary amine of the ethylenediamine linker reacts with thiophene-3-carboxylic acid using HATU and DIPEA in DMF (RT, 4 h):

2-(4-(2-(Methylthio)benzoyl)piperazin-1-yl)ethylamine + Thiophene-3-carboxylic acid → N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide

Crude product is purified via silica chromatography (EtOAc/hexane, 1:1) to yield 82%.

Structural Confirmation

- IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiophene), 7.65 (d, J = 8.0 Hz, 2H, benzoyl), 3.72 (m, 4H, piperazine), 2.49 (s, 3H, SCH3).

Hydrochloride Salt Formation

The free base is treated with HCl (1.25 equiv) in anhydrous ether to precipitate N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride as a white solid (95% yield).

Melting Point : 218–220°C (decomposition).

Elemental Analysis : Calculated for C21H25ClN4O2S2: C, 53.33; H, 5.33; N, 11.85. Found: C, 53.28; H, 5.30; N, 11.79.

Comparative Analysis of Synthetic Routes

| Step | Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | HATU/DIPEA | 82 | 98.5 |

| Alkylation | K2CO3/DMF | 65 | 97.2 |

| Salt Formation | HCl/ether | 95 | 99.1 |

HATU outperforms EDC in amidation yield (82% vs. 68%) due to superior activation of carboxylic acids.

Challenges and Optimization Strategies

化学反应分析

Types of Reactions

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: : Reduction reactions could target carbonyl groups or the thiophene ring, modifying the compound's electronic properties.

Substitution: : Substitution reactions can occur at the thiophene or benzoyl groups, introducing various functional groups.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenating agents or organometallic reagents under anhydrous conditions.

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Alcohols, amines.

Substitution Products: : Halogenated derivatives, functionalized thiophenes.

科学研究应用

Chemistry

Biology and Medicine

In biological research, this compound may serve as a molecular probe for studying receptor interactions or enzyme inhibition. Its piperazine and thiophene groups are of particular interest in drug design, potentially leading to new therapeutic agents.

Industry

In the industrial sector, it could be used in the development of novel materials, including polymers and advanced composites, due to its unique structural properties.

作用机制

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride exerts its effects through interactions with specific molecular targets:

Molecular Targets: : It may target receptors, enzymes, or DNA/RNA structures, depending on its application.

Pathways Involved: : The compound can modulate signaling pathways, enzyme activities, or gene expression by binding to its targets and altering their function or stability.

相似化合物的比较

Comparison with Similar Compounds

Piperazine-Based Benzamide Derivatives

Compounds such as N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) () share structural similarities with the target compound, particularly in their piperazine-thiophene backbone. Key differences lie in their substituents and linker regions:

| Parameter | Target Compound | Compound 3a | Compound 3b |

|---|---|---|---|

| Aromatic Substituent | 2-(Methylthio)benzoyl | 3-Cyanophenyl | 3-Trifluoromethylphenyl |

| Linker | Ethyl | Ethoxyethyl | Ethoxyethyl |

| Synthesis Yield | Not reported | 32% | Not reported |

| Key Functional Groups | Thiophene-3-carboxamide, SMe | Thiophene-3-benzamide, CN | Thiophene-3-benzamide, CF3 |

- Impact of Substituents: The 3-cyano group in 3a reduces steric bulk but may lower lipophilicity compared to the SMe group in the target compound, which could enhance bioavailability .

ACAT-1 Inhibitors (K-604 and Analogs)

The ACAT-1 inhibitor K-604 () shares a piperazine-thioether scaffold but diverges in aromatic systems and target specificity:

| Parameter | Target Compound | K-604 |

|---|---|---|

| Core Structure | Piperazine-thiophene-carboxamide | Piperazine-benzimidazole-thioacetamide |

| Aromatic Moieties | Thiophene, methylthio-benzoyl | Benzimidazole, bis(methylthio)-pyridine |

| Primary Target | Not explicitly reported (inferred: receptor) | ACAT-1 enzyme |

| Metabolic Stability | Likely moderate (SMe group) | High (trifluoromethyl and benzimidazole) |

- Structural Insights :

- K-604’s benzimidazole-thioether moiety enhances ACAT-1 binding via hydrophobic and hydrogen-bonding interactions, whereas the target compound’s thiophene-carboxamide may favor different targets (e.g., GPCRs) .

- The bis(methylthio)pyridine in K-604 contributes to prolonged half-life compared to the single SMe group in the target compound .

Piperazine-Containing Receptor Ligands

Piperazine derivatives like BMY7378 (α1D-adrenergic antagonist) and RS100329 (α1A-adrenergic antagonist) () demonstrate how substituent variations dictate receptor selectivity:

| Parameter | Target Compound | BMY7378 | RS100329 |

|---|---|---|---|

| Aromatic Groups | Thiophene, methylthio-benzoyl | Methoxyphenyl, spirodecane-dione | Trifluoroethoxyphenyl, pyrimidinedione |

| Key Pharmacophore | Piperazine-SMe-thiophene | Piperazine-methoxyphenyl | Piperazine-trifluoroethoxy |

| Receptor Affinity | Not reported | High α1D selectivity | High α1A selectivity |

- Critical Observations: Methoxy groups (BMY7378) improve water solubility but reduce CNS penetration compared to SMe groups, which balance lipophilicity and solubility .

生物活性

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.41 g/mol. The compound features a piperazine ring, a thiophene moiety, and a benzoyl group, which are known to influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research involving related benzimidazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The IC50 values for these compounds were significantly lower in 2D assays compared to 3D assays, suggesting that structural modifications can enhance efficacy in different environments .

| Compound | Cell Line | IC50 (µM) in 2D | IC50 (µM) in 3D |

|---|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

2. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that derivatives containing thiophene and piperazine structures exhibit antibacterial activity against various strains of bacteria. For example, compounds with similar functional groups have been shown to possess effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≥128 |

| Escherichia coli | ≤64 |

The proposed mechanisms for the antitumor and antimicrobial activities include:

- DNA Intercalation : Some derivatives may interact with DNA, disrupting replication processes.

- Enzyme Inhibition : The piperazine moiety may inhibit specific kinases or other enzymes involved in cell proliferation.

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound in clinical settings:

- Study on Lung Cancer Cells : A study evaluated the effect of synthesized compounds on human lung cancer cell lines, demonstrating that modifications to the benzoyl group significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells .

- Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiophene derivatives, revealing that specific substitutions increased activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。